molecular formula C23H19ClF3NO3 B162358 Cyhalothrin CAS No. 68085-85-8

Cyhalothrin

Cat. No.: B162358
CAS No.: 68085-85-8
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyhalothrin, a synthetic pyrethroid insecticide, primarily targets the voltage-gated sodium channels (VGSCs) in the nervous system of organisms . It also interacts with other targets, such as disrupting Ca2+ homeostasis .

Mode of Action

this compound disrupts the functioning of the nervous system by preventing the closure of the voltage-gated sodium channels in axonal membranes . This interaction leads to fast-acting axonic excitotoxins, which mediate the toxic effects, potentially causing paralysis or death .

Biochemical Pathways

The degradation pathway of this compound involves the cleavage of both the ester linkage and diaryl bond, yielding six intermediate products . The hydroxylated metabolites are likely generated from the action of cytochromes P450 . The up-regulation of detoxification genes is a common metabolic mechanism employed by organisms to counteract the effects of insecticides .

Pharmacokinetics

this compound exhibits low solubility in water (0.005 mg/L at 20 °C), but it is very soluble in organic solvents such as hexane, toluene, methanol, and acetone . It has a high log P value of 5.5, indicating its lipophilic nature and potential for bioaccumulation .

Result of Action

The molecular and cellular effects of this compound’s action include significant alterations in behavioural patterns and physiological changes in organisms . For instance, in fish, exposure to this compound resulted in changes in behavioural patterns and a decrease in brain acetylcholine esterase activity . It also induces oxidative stress through an increase in the production of reactive oxygen species .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It binds tightly to soil and sediments, limiting runoff to aquatic habitats and reducing exposure to terrestrial organisms . Its degradation is faster in soil with low organic carbon content, low soil moisture, and higher temperatures . Moreover, this compound is more effective at higher temperatures .

Biochemical Analysis

Biochemical Properties

Cyhalothrin interacts with various biomolecules, primarily enzymes and proteins, within an organism. Its primary mode of action is by disrupting the functioning of the nervous system . It acts as an axonic excitotoxin, preventing the closure of voltage-gated sodium channels in axonal membranes . This disruption leads to a prolonged influx of sodium ions, causing repetitive nerve impulses that eventually lead to paralysis and death of the pest .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can cause oxidative stress, leading to cell damage . In a study conducted on zebrafish, exposure to this compound led to significant alterations in behavioural patterns, which were linked to a decrease in brain acetylcholine esterase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels in the nervous system . By preventing the closure of these channels, it disrupts the normal flow of sodium ions, leading to continuous nerve impulses. This overstimulation eventually leads to paralysis and death of the organism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Residues of this compound have been detected in irrigation and storm runoff water and in their associated sediments . This indicates that this compound can persist in the environment for a significant period, potentially leading to long-term effects on non-target organisms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study conducted on rats, exposure to high doses of this compound resulted in decreased body weight gain and food consumption . At lower doses, however, no significant adverse effects were observed .

Metabolic Pathways

This compound is metabolized through various pathways in organisms. A study conducted on Bacillus thuringiensis strain ZS-19 revealed that the bacterium could degrade this compound by cleaving both the ester linkage and diaryl bond to yield six intermediate products . This suggests that this compound interacts with various enzymes during its metabolism .

Transport and Distribution

This compound binds very tightly to soil and sediments, limiting its runoff to aquatic habitats and reducing exposure to terrestrial organisms not associated with soil biomes . This suggests that this compound is primarily transported and distributed within the environment rather than within individual cells or tissues .

Subcellular Localization

Given its lipophilic nature and its primary target being the nervous system, it is likely that this compound is localized in the nerve cells where it interacts with the voltage-gated sodium channels

Preparation Methods

The synthesis of cyhalothrin involves several steps. One common method starts with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid as the initial raw material. This compound undergoes a reaction with 3-phenoxy-4-fluoro-benzaldehyde and sodium cyanide in the presence of a catalyst such as methyl trioctyl ammonium chloride. The resulting this compound condensation compound is then subjected to an epimerization reaction to obtain lambda-cyhalothrin . Industrial production methods often involve the use of solvents like n-hexane and catalysts like DMF to optimize the reaction conditions .

Chemical Reactions Analysis

Cyhalothrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Cyhalothrin is part of the pyrethroid class of insecticides, which includes other compounds like permethrin, deltamethrin, and cypermethrin . Compared to these similar compounds, this compound is known for its higher potency and longer-lasting action. Lambda-cyhalothrin, a specific isomer of this compound, is particularly effective due to its enhanced stability and insecticidal activity . The unique chemical structure of this compound, which includes a cyano group and a trifluoromethyl group, contributes to its distinct properties and effectiveness .

Conclusion

This compound is a versatile and effective insecticide with a wide range of applications in agriculture, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a valuable tool for pest control and scientific research. Understanding the preparation methods, chemical reactions, and applications of this compound can help optimize its use and minimize its environmental impact.

Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGBMAQZUVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name LAMBDA-CYHALOTHRIN
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID6023997
Record name alpha-Cyhalothrin
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Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Record name LAMBDA-CYHALOTHRIN
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Solubility

Solubility in water: none
Record name LAMBDA-CYHALOTHRIN
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Density

Relative density (water = 1): 1.3
Record name LAMBDA-CYHALOTHRIN
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name LAMBDA-CYHALOTHRIN
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CAS No.

68085-85-8, 91465-08-6
Record name Cyhalothrin
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Record name A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel
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Melting Point

49.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cyhalothrin interact with its target and what are the downstream effects?

A1: this compound, like other pyrethroids, acts primarily on the nervous system of insects. [] It binds to voltage-gated sodium channels in neurons, preventing them from closing properly. [, ] This leads to a continuous influx of sodium ions, causing prolonged neuronal excitation, paralysis, and eventually death. [, ] In resistant insects, altered sodium channel gating properties have been observed, leading to reduced sensitivity to this compound. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound is a mixture of four stereoisomers. The molecular formula for this compound is C23H19ClF3NO3, and its molecular weight is 449.86 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, studies have utilized gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound residues in various matrices. [, , , , ] Infrared spectrometry has also been used to characterize this compound inclusion complexes. []

Q4: How does this compound perform on different materials and under various conditions?

A4: Lambda-cyhalothrin has been studied for its application as an insect-proofing agent for woolen fabrics. [] Research indicates that it provides a high degree of protection against clothes moths and carpet beetles, even after 30 months of application. []

Q5: How stable is this compound in different environments?

A5: this compound degradation in rice during storage and processing has been investigated. [] Storage for 120 days resulted in a 69.9% reduction in γ-cyhalothrin residues. [] Cooking methods significantly impacted residue levels, with pressure cooking, microwave oven use, and open vessel cooking leading to varying degrees of reduction. []

Q6: Does this compound exhibit any catalytic properties, and if so, what are its applications?

A6: this compound is primarily an insecticide and does not exhibit inherent catalytic properties relevant to its application. Its mode of action relies on binding and disrupting sodium channels, not on catalyzing chemical reactions. [, ]

Q7: Have any computational studies been conducted on this compound?

A7: While the provided research does not delve into specific computational studies or QSAR models for this compound, molecular docking was used to analyze the binding affinity of specific cytochrome P450 enzymes (CYP6QE1 and CYP6FV21) to lambda-cyhalothrin in the context of insecticide resistance. []

Q8: How do structural modifications of this compound affect its activity, potency, and selectivity?

A8: While specific SAR studies are not outlined in the provided research, it's important to note that this compound exists as four stereoisomers (RS, SR, RR, SS). [] The insecticidal activity and toxicity can differ among these isomers, with gamma-cyhalothrin (SR-isomer) being recognized as the most potent and toxic. []

Q9: What are the formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A9: Research has explored the use of methyl-β-cyclodextrin to create inclusion complexes with this compound. [] These complexes have shown potential for improving the stability and efficacy of this compound. [] Additionally, lambda-cyhalothrin is often formulated as an emulsion concentrate (EC) for agricultural applications. []

Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding this compound?

A10: While specific regulations are not discussed in the provided research, this compound's use in agriculture is subject to regulatory oversight. Within the EU, this compound is not approved for agricultural use but is allowed for veterinary purposes, highlighting the importance of regulatory assessments for different applications and potential risks. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in target organisms?

A11: Research has shown that lambda-cyhalothrin can be absorbed by plants, and its residues can persist in the environment. [, ] In rice, processing methods like cooking can significantly reduce but not completely eliminate residues. [] The specific metabolic pathways of this compound vary depending on the organism. []

Q12: Are there any in vitro or in vivo studies on the efficacy of this compound?

A12: Numerous studies have investigated the efficacy of this compound against various insect pests, including mosquitoes, [, , , ] cotton bollworms, [] and medflies. [] These studies often involve laboratory bioassays to determine lethal concentrations (LC50 and LC90 values). [, , , , ] Field trials have also been conducted to assess the effectiveness of this compound in real-world settings. [, ]

Q13: What are the known resistance mechanisms to this compound in insects, and is there any cross-resistance with other compounds or classes?

A13: Resistance to this compound has been observed in various insect species. One key mechanism involves alterations in the target site, the voltage-gated sodium channels. [] These alterations can reduce the binding affinity of this compound, making the insecticide less effective. [] Additionally, enhanced metabolic detoxification of this compound contributes to resistance. [, , ] Specific cytochrome P450 enzymes, such as CYP6QE1 and CYP6FV21, have been implicated in conferring resistance to lambda-cyhalothrin in insects. [] Studies have shown that overexpression of these enzymes can increase the metabolic breakdown of lambda-cyhalothrin, reducing its effectiveness. []

Q14: What is the toxicological profile of this compound, and what are its potential adverse effects?

A14: this compound is toxic to a range of organisms, including insects, [, , , ] fish, [, , ] and mammals. [, , ] It is classified as highly toxic to aquatic organisms. [, ] In rats, sublethal exposure to lambda-cyhalothrin induced oxidative stress, hematological changes, and alterations in liver enzyme activity. [] This highlights the potential for adverse effects beyond the target organism.

Q15: What is the potential for using entomopathogenic nematodes in combination with lambda-cyhalothrin for pest control?

A19: Research exploring the compatibility of entomopathogenic nematodes with various pesticides, including lambda-cyhalothrin, found varying levels of compatibility. [] Some nematode species, like Heterorhabditis bacteriophora, showed better survival in the presence of lambda-cyhalothrin than others. [] This suggests the potential for developing integrated pest management strategies that combine these biocontrol agents with reduced-risk insecticides. []

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